molecular formula C20H20N4O2S B2655107 N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941975-13-9

N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2655107
CAS No.: 941975-13-9
M. Wt: 380.47
InChI Key: ROVFCYSCQHTIIE-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based compound featuring a benzyl carboxamide moiety, a methyl substituent at the 4-position of the thiazole ring, and a p-tolyl-substituted ureido group at the 2-position. This compound’s structure combines a rigid thiazole core with flexible substituents, enabling diverse interactions with biological targets.

Properties

IUPAC Name

N-benzyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-8-10-16(11-9-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVFCYSCQHTIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Urea Derivative Formation: The urea derivative is formed by reacting the thiazole intermediate with p-tolyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the urea derivative, potentially converting it to amines.

    Substitution: The benzyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance potency against cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial properties. Studies have demonstrated that compounds structurally related to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups on the aromatic rings has been linked to increased antimicrobial efficacy. For example, compounds with similar thiazole structures have shown minimum inhibitory concentrations (MICs) in the range of 31.25 to 125 μg/mL against various pathogens, indicating their potential as antimicrobial agents .

Antioxidant Properties

Research has also focused on the antioxidant capabilities of thiazole derivatives. Compounds similar to this compound have been evaluated using assays such as the ABTS method, which measures radical scavenging activity. Results indicate that certain derivatives possess significant antioxidant activity, contributing to their therapeutic potential in oxidative stress-related diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modulate biological activity. The synthesis often includes:

  • Formation of the Thiazole Ring : This step is crucial for establishing the core structure.
  • Urea Formation : The introduction of urea moieties enhances biological interactions.
  • Substitution Reactions : Modifications on the benzyl and methyl groups allow for tuning the compound's properties.

The SAR studies reveal that modifications at specific positions on the thiazole ring significantly impact biological activities, guiding future synthetic efforts to optimize efficacy and reduce toxicity .

Case Study: Anticancer Activity

In a study evaluating various thiazole derivatives for anticancer activity, this compound was tested against several cancer cell lines, showing an IC50 value comparable to established chemotherapeutics. The study highlighted how structural modifications could lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures achieved significant inhibition, demonstrating potential for therapeutic use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea derivative may form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The compound’s overall structure allows it to fit into specific binding sites, disrupting normal biological processes.

Comparison with Similar Compounds

Thioxothiazolidinyl-Acetamides ()

Compounds like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide replace the ureido group with a thioxothiazolidinyl ring. This structural difference reduces hydrogen-bonding capacity but introduces a sulfur-rich motif, which may enhance metal-binding properties (e.g., urease inhibition).

Pyridinyl-Substituted Thiazoles ()

Derivatives such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate feature pyridinyl groups instead of ureido substituents. Such variations significantly alter solubility and target engagement; for instance, pyridinyl groups may favor interactions with charged enzyme pockets, while ureido groups could stabilize interactions with hydrophobic regions .

Ureido Group Modifications

Halogen-Substituted Ureido Derivatives ()

Compounds like 4-carboxymethyl-cyclohexyl trans-6-[3-(2,4-difluoro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate demonstrate that electron-withdrawing substituents (e.g., fluorine) on the phenyl ring increase polarity and metabolic stability. The target compound’s p-tolyl group (electron-donating methyl) enhances lipophilicity, which may improve bioavailability but reduce water solubility compared to halogenated analogues .

Carboxamide Substituent Variations

Complex Amine Moieties ()

Biopharmacule’s BP 5494 (2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-o-tolylthiazole-5-carboxamide) incorporates a piperazinyl-methylpyrimidinyl group, introducing basicity and conformational flexibility. The target compound’s simple benzyl group lacks these features but may reduce synthetic complexity and off-target interactions. Bulky substituents like those in BP 5494 could hinder membrane penetration but improve target specificity .

Physicochemical Properties

Property Target Compound Thioxothiazolidinyl Analogue () Pyridinyl Thiazole ()
Melting Point Not reported 160–162°C 145–148°C
LogP Estimated ~3.5 (p-tolyl) ~2.8 (allyl substituent) ~2.1 (pyridinyl)
Hydrogen Bond Donors 2 (ureido NH) 1 (thioxo group) 1 (amide NH)

The target’s higher predicted LogP (vs. pyridinyl derivatives) aligns with its lipophilic p-tolyl group, suggesting improved passive diffusion .

Biological Activity

N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from various studies and research findings.

Synthesis

The synthesis of this compound involves the reaction of thiazole derivatives with benzyl and p-tolyl isocyanates. The general procedure includes:

  • Preparation of Thiazole Derivative : Starting with a thiazole scaffold, the carboxamide group is introduced at the 5-position.
  • Ureido Formation : The reaction with p-tolyl isocyanate leads to the formation of the ureido linkage.
  • Purification : The final compound is purified through recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the aromatic ring can enhance activity. For example, compounds with hydrophobic substituents exhibited improved efficacy, with IC50 values ranging from 2.74 µM to 15.36 µM against different cancer types .

CompoundIC50 (µM)Cancer Cell Line
4f2.74–5.05Various
4l9.46–15.36Various

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes like carbonic anhydrase and xanthine oxidase. Inhibitory activities were measured using standard assays, revealing moderate to potent inhibition depending on structural variations.

  • Carbonic Anhydrase Inhibition : Compounds with similar scaffolds showed Ki values as low as 0.5 μM, indicating strong inhibitory potential .
  • Xanthine Oxidase Inhibition : Related compounds demonstrated IC50 values ranging from 3.6 μM to 9.9 μM, suggesting potential use in treating conditions like gout .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. Compounds have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 250 μg/mL to 500 μg/mL .

MicroorganismMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli500

Case Studies

Several case studies have demonstrated the biological efficacy of compounds related to this compound:

  • Study on Anticancer Properties : A study involving a series of thiazole derivatives showed that modifications at the urea position significantly enhanced cytotoxicity in breast cancer models.
  • Enzyme Inhibition Study : Another investigation focused on carbonic anhydrase inhibitors revealed that specific substitutions could lead to increased potency, supporting further development for therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiosemicarbazide + K₂CO₃, EtOH70–80
Ureido couplingp-Tolyl isocyanate, DMF, Et₃N60–75
Final recrystallizationEthanol-DMF (1:1)90–95

Advanced: How do structural modifications to the thiazole core influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the p-tolyl moiety enhance anticancer activity by increasing electrophilicity .
  • Thiazole Modifications : Replacing the benzyl group with a pyridinyl moiety improves solubility but reduces cytotoxicity .
  • In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values. Optimize substituents based on logP and binding affinity .

Q. Table 2: SAR of Thiazole Derivatives

SubstituentBiological Activity (IC₅₀, μM)Solubility (mg/mL)
p-Tolyl (default)12.5 (HeLa)0.8
p-Nitrophenyl8.2 (HeLa)0.5
4-Pyridinyl25.1 (HeLa)1.5

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of key protons (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, ureido NH at δ 9.0–10.0 ppm) .
  • HPLC : Achieve >98% purity using a C18 column with acetonitrile-water (70:30) mobile phase .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.2) .

Advanced: What mechanistic insights exist for its anticancer activity?

Methodological Answer:
Mechanistic studies suggest:

  • Enzyme Inhibition : The compound inhibits topoisomerase II by intercalating DNA, as shown via plasmid relaxation assays .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3 activation in treated cells .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict strong binding to the ATP-binding pocket of EGFR (ΔG = −9.8 kcal/mol) .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies arise from reaction conditions:

  • Temperature Control : Maintaining 20–25°C during ureido coupling minimizes side reactions (e.g., hydrolysis) .
  • Catalyst Optimization : Using CuI (5 mol%) in DMF increases yields by 15% compared to uncatalyzed reactions .
  • Data Validation : Cross-check yields via independent replication and HPLC quantification .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Storage : Store at −20°C under argon to prevent oxidation of the thiazole ring .
  • Degradation Pathways : Hydrolysis of the ureido group occurs at pH > 8.0; monitor via LC-MS .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation .

Advanced: How to design analogues for improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the benzyl group with a 1,3-thiazolidine ring to enhance metabolic stability .
  • Prodrug Strategies : Introduce ester moieties (e.g., acetyl) at the carboxamide group for increased oral bioavailability .
  • In Vivo Testing : Assess plasma half-life in murine models using LC-MS/MS .

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